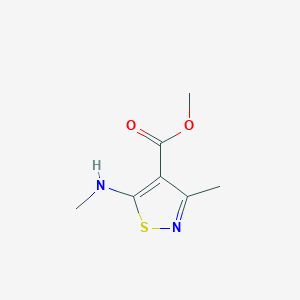

Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-5(7(10)11-3)6(8-2)12-9-4/h8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLKZVUEMDJSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate has been investigated for its potential as an antitumor agent. Thiazole derivatives are known for their biological activities, including anticancer properties. Recent studies have highlighted the synthesis of various thiazole derivatives and their evaluation against cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 19 | A549 (Lung) | 23.30 ± 0.35 | Induces apoptosis |

| Compound 20 | U251 (Glioblastoma) | <10 | Inhibits cell proliferation |

| Compound 21 | WM793 (Melanoma) | 10–30 | Selective cytotoxicity |

In particular, a study indicated that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines, with some compounds demonstrating significant apoptosis induction compared to standard treatments like cisplatin .

Agricultural Applications

The compound also shows promise in agricultural applications, particularly as a pesticide and herbicide. Research has indicated that thiazole derivatives can act as effective agents against plant pathogens and pests.

| Compound | Activity Type | Target Organism | Effectiveness |

|---|---|---|---|

| Compound A | Insecticidal | Cabbage Moth | High mortality rate |

| Compound B | Fungicidal | Fungal pathogens | Significant inhibition |

| Compound C | Herbicidal | Weeds | Effective growth suppression |

Studies have demonstrated that the incorporation of thiazole-based compounds into agricultural formulations enhances their efficacy in controlling various agricultural pests and diseases . The synthesis methods for these compounds often involve reactions with agriculturally acceptable adjuvants to improve their bioactivity.

Mechanistic Insights and Case Studies

Recent investigations into the mechanism of action of methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate have revealed its role in disrupting cellular processes in cancer cells. For instance, it has been shown to inhibit key mitotic kinesins, which are essential for proper cell division. This inhibition leads to the formation of multipolar spindles and subsequent cell death in centrosome-amplified cancer cells .

Case Study: Inhibition of HSET in Cancer Cells

A notable study explored the inhibition of HSET (KIFC1), a kinesin involved in centrosome clustering, by thiazole derivatives. The results indicated that certain thiazole compounds could induce multipolarity in cancer cells, leading to increased cell death rates. This finding suggests potential therapeutic applications for these compounds in targeting specific cancer types characterized by centrosome amplification .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism depends on the specific application, but generally involves binding to active sites or allosteric sites, modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The following table summarizes key structural, physicochemical, and functional differences between Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate and related compounds:

Structural and Electronic Comparisons

- Substituent Effects: The methyl ester in the target compound reduces polarity compared to the carboxylic acid form (CID 7131140), favoring passive diffusion across biological membranes. The piperidine-cyano derivative introduces steric bulk and electronic effects (e.g., electron-withdrawing cyano group), which may alter binding to enzymatic targets compared to the simpler methylamino substitution.

Physicochemical Properties

- Melting Points: The piperidine-cyano derivative has a higher melting point (132–134°C), likely due to stronger intermolecular forces (e.g., dipole-dipole interactions from the cyano group and piperidine rigidity).

- Solubility : The carboxylic acid analog is more water-soluble, whereas the esterified target compound is better suited for hydrophobic environments.

Pharmacological Implications

- Prodrug Potential: The methyl ester in the target compound may act as a prodrug, metabolized in vivo to the active carboxylic acid form.

Biological Activity

Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound, with the molecular formula CHNOS and a molecular weight of approximately 186.23 g/mol, is characterized by its thiazole ring structure, which is known for conferring various pharmacological properties.

1. Antimicrobial Properties

Research indicates that thiazole derivatives, including methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate, exhibit significant antimicrobial activity. Studies have shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. This is largely attributed to the structural features of the thiazole ring and its substituents, which enhance its interaction with microbial targets.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate | E. coli, S. aureus | 32 µg/mL |

| Ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate | P. aeruginosa | 16 µg/mL |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/mL |

2. Anticancer Activity

Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate also demonstrates promising anticancer properties. The compound has been investigated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Tumor Growth

In a study involving human lung adenocarcinoma cells (A549), methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate exhibited an IC value of approximately 15 µg/mL, indicating significant cytotoxic effects. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Table 2: Anticancer Activity Data

| Cell Line | IC (µg/mL) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 15 | Induction of apoptosis |

| NIH/3T3 (mouse fibroblast) | >50 | Selective toxicity towards cancer cells |

3. Structure-Activity Relationship (SAR)

The biological activity of methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate can be further understood through structure-activity relationship studies. The presence of both methyl and methylamino groups on the thiazole ring significantly enhances its reactivity and biological efficacy.

Key Findings:

- The methyl group at position 3 increases lipophilicity and facilitates membrane penetration.

- The methylamino group at position 5 contributes to enhanced binding affinity to biological targets.

4. Future Directions in Research

Ongoing research aims to optimize the synthesis and functionalization of methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate derivatives to improve their pharmacological profiles. Investigations are focusing on:

- Developing analogs with improved potency against resistant bacterial strains.

- Exploring combination therapies with existing anticancer agents to enhance therapeutic efficacy.

Preparation Methods

Formation of the Thiazole Core

Starting Materials: The key starting materials are often α-haloketones or α-haloesters (e.g., methyl 2-bromo-3-oxobutanoate or methyl 2-bromoacetate derivatives) and methylthiourea or methylamine derivatives.

Reaction Mechanism: The condensation of α-haloketones with methylthiourea leads to cyclization forming the 1,2-thiazole ring. This step typically occurs in polar solvents such as pyridine, ethanol, or dimethylformamide (DMF), often under reflux conditions to facilitate ring closure.

Example: Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine afforded ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate, a closely related compound, demonstrating the feasibility of this approach for methyl esters as well.

Esterification and Functional Group Transformations

The carboxylate ester group at position 4 is typically introduced via the α-haloester starting material or by esterification of the corresponding carboxylic acid derivative.

Hydrolysis and re-esterification steps may be employed to optimize yield and purity.

Industrial and Laboratory Scale Production

Laboratory-Scale Synthesis

Laboratory synthesis involves refluxing the reactants in ethanol or pyridine, with reaction times ranging from several hours to overnight.

Purification is commonly achieved by recrystallization or chromatographic methods.

Industrial Production Methods

Industrial processes may utilize continuous flow reactors to enhance reaction control, yield, and scalability.

Automated systems and optimized catalysts can improve efficiency and product purity, reducing production costs.

The use of non-toxic reagents and solvents is preferred to comply with safety and environmental regulations.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiazole ring formation | α-Haloketone + methylthiourea | Pyridine/DMF | Reflux (~80-110 °C) | 70-80 | Cyclization step; methylamino incorporated |

| Protection of methylamino | Di-tert-butyl dicarbonate (Boc protection) | Dichloromethane | Room temperature | 70-75 | Prevents side reactions in subsequent steps |

| Alkylation/functionalization | Cyanomethanide or other alkylating agents | DMF | Reflux | 65-72 | Enables further substitution on thiazole |

| Ester hydrolysis and re-esterification | NaOH followed by acidification and esterification | Ethanol/THF/Water | Reflux or room temp | 80-90 | Adjusts ester group for desired methyl ester |

Alternative Synthetic Approaches and Notes

Some methods avoid the use of highly toxic reagents like sodium cyanide, favoring safer alternatives for cyanomethylation or other functionalizations.

Reactions involving bromination followed by substitution with methylamine or methylthiourea derivatives have been reported to yield intermediates that can be converted into the target compound with high selectivity.

The choice of solvent and temperature is critical to maximize yield and minimize side reactions such as over-oxidation or ring opening.

The presence of the methylamino group can influence reactivity, necessitating protection/deprotection strategies during multi-step syntheses.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| α-Haloketone + Methylthiourea | Methyl 2-bromo-3-oxobutanoate + methylthiourea | Cyclization | Direct ring formation with methylamino | Requires controlled reflux and purification |

| Protection with Boc group | Di-tert-butyl dicarbonate | Protection | Prevents side reactions | Adds extra synthetic step |

| Alkylation with cyanomethanide | Cyanomethanide salts | Alkylation | Functionalization of thiazole ring | Use of toxic reagents in some cases |

| Ester hydrolysis and re-esterification | NaOH, acid, ethanol | Hydrolysis/esterification | Adjusts ester group for methyl ester | Requires careful pH control |

Research Findings and Practical Considerations

The synthesis of methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate benefits from established protocols for related thiazole esters, with adaptations for the methylamino substituent.

Protection of the methylamino group is often necessary to achieve high yields in subsequent functionalization steps.

Industrial methods emphasize continuous flow and automation to improve scalability and reduce hazardous reagent use.

The compound’s preparation is sensitive to reaction conditions, requiring optimization to avoid impurities and maximize purity, especially for pharmaceutical applications.

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate?

The compound is synthesized via multi-step reactions involving heterocyclic condensation. For example, methyl 3-methyl-5-bromo-1,2-thiazole-4-carboxylate can react with methylamine under nucleophilic substitution conditions. Optimization of solvent (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours) is critical. Similar protocols for thiazole derivatives highlight the importance of protecting groups to prevent side reactions .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm, carbonyl carbons at ~165 ppm) .

- X-ray crystallography : Programs like SHELX refine crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids to assess molecular geometry .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 217.06) .

Q. What are the primary challenges in purifying Methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate?

Common issues include residual solvents (e.g., DMF) and byproducts from incomplete substitution. Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures improves purity. Monitoring via TLC (Rf ~0.3 in 1:1 EA/Hex) ensures homogeneity .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in crystallographic data for the thiazole ring?

The Cremer-Pople puckering parameters quantify non-planarity in five-membered rings. For this compound, amplitude (q) and phase angle (φ) derived from X-ray data identify pseudorotation pathways. Discrepancies between experimental and computational models (e.g., DFT-optimized geometries) may arise from crystal packing effects, requiring refinement in SHELXL with constraints for bond distances .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (FMOs). The HOMO localization on the methylamino group suggests nucleophilic attack sites, while the LUMO near the thiazole sulfur indicates electrophilic susceptibility. Solvent effects (e.g., PCM models for polar solvents) refine reaction pathway predictions .

Q. How do researchers address contradictory bioactivity results in antimicrobial assays?

Contradictions may stem from strain-specific responses or assay conditions (e.g., broth vs. agar dilution). Standardized protocols (CLSI guidelines) and controls (e.g., ciprofloxacin for Gram-negative bacteria) reduce variability. For example, triazole analogs showed MIC variations against S. aureus due to efflux pump expression, resolved via efflux inhibitor co-administration .

Methodological Guidance

Designing experiments to assess SAR (Structure-Activity Relationships) for this compound:

- Variation of substituents : Replace methylamino with ethylamino or aryl groups to test steric/electronic effects.

- Biological assays : Screen analogs against Gram-positive/-negative bacteria (MIC determination) and eukaryotic cells (cytotoxicity via MTT assay).

- Data correlation : Use multivariate analysis (e.g., PCA) to link logP, H-bond donors, and bioactivity .

Resolving spectral overlaps in 1H NMR for methyl groups:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.